molecular formula C21H20NO2P B12546435 N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide CAS No. 866540-37-6

N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide

Cat. No.: B12546435
CAS No.: 866540-37-6
M. Wt: 349.4 g/mol
InChI Key: PCZODSWOFSHROG-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group, an ethylidene linkage, and a diphenylphosphinic amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide typically involves the reaction of 4-methoxybenzaldehyde with diphenylphosphinic amide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the reaction may involve optimizing reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxy group and other substituents can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Methoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide
  • N’-[1-(4-Methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide
  • N’-[1-(4-Methoxyphenyl)ethylidene]hexanohydrazide

Uniqueness

N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide stands out due to its specific combination of functional groups, which impart unique reactivity and properties

Properties

CAS No.

866540-37-6

Molecular Formula

C21H20NO2P

Molecular Weight

349.4 g/mol

IUPAC Name

N-diphenylphosphoryl-1-(4-methoxyphenyl)ethanimine

InChI

InChI=1S/C21H20NO2P/c1-17(18-13-15-19(24-2)16-14-18)22-25(23,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16H,1-2H3

InChI Key

PCZODSWOFSHROG-UHFFFAOYSA-N

Canonical SMILES

CC(=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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